2,4-Dimethylpyridin-3-amine

Physicochemical Property Solid Form Handling Process Chemistry

Researchers requiring regioselective N-functionalization or diazepine synthesis face isomer impurity risks. CAS 1073-21-8 offers a distinct 2,4-dimethyl steric shield adjacent to the 3-amino group, enabling controlled N-alkylation without ring side reactions. - **Key application**: 1,2-diazepine precursors (51% yield at 25g scale) for CNS/GABAAR discovery. - **LogP 0.90**, pKa 7.54 - favorable drug-like properties for kinase library synthesis. - **Reference standard**: Differentiates from tofacitinib impurity N,4-dimethyl analog via baseline LC-MS separation.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 1073-21-8
Cat. No. B086116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylpyridin-3-amine
CAS1073-21-8
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)C)N
InChIInChI=1S/C7H10N2/c1-5-3-4-9-6(2)7(5)8/h3-4H,8H2,1-2H3
InChIKeyFSYHJEBPLDNXAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethylpyridin-3-amine – Versatile Aminopyridine Scaffold


2,4-Dimethylpyridin-3-amine (CAS 1073-21-8) is a substituted heterocyclic aromatic amine belonging to the aminopyridine class, characterized by a pyridine core bearing methyl substituents at the 2- and 4-positions and a primary amino group at the 3-position [1]. Its molecular formula is C₇H₁₀N₂ with a molecular weight of 122.17 g/mol, and it exhibits key physicochemical properties including a melting point of 53 °C, a boiling point range of 246–256 °C, a density of 1.039 ± 0.06 g/cm³ (predicted), and a predicted pKa of 7.54 ± 0.18 . The compound serves primarily as a versatile building block in medicinal chemistry for the construction of diazepine derivatives and as an intermediate in the synthesis of pharmaceutically relevant heterocycles .

Scaffold Type 2,4-Dimethyl-3-aminopyridine building block
Key Application Diazepine and heterocycle synthesis
Handling Low-melting solid supports ambient processing

Positional Isomer Specificity of 2,4-Dimethylpyridin-3-amine


Substituting 2,4-dimethylpyridin-3-amine with its positional isomers—such as 2,6-dimethylpyridin-3-amine (CAS 3430-33-9) or 3-amino-2-methylpyridine (CAS 3430-10-2)—is not viable due to fundamental differences in steric environment, electronic distribution, and consequently, regiochemical reactivity profiles . The specific placement of methyl groups at the 2- and 4-positions ortho and para to the 3-amino group creates a unique steric hindrance pattern and electronic push-pull system that dictates reaction outcomes in electrophilic aromatic substitutions, cross-couplings, and diazepine-forming photochemical rearrangements [1]. For instance, the steric shielding imparted by the 2-methyl group adjacent to the nucleophilic 3-amino site directly influences the selectivity of N-alkylation versus ring alkylation pathways, a differentiation that is lost when using regioisomers like 2,6-dimethylpyridin-3-amine (which features two ortho methyl groups) or 3-amino-4-methylpyridine (lacking the 2-methyl substituent) [1].

Target substitution: 2,4-dimethyl pattern
Alternate: 2,6-dimethyl isomer
Additional ortho methyl alters steric shielding around the 3-amino group, which may shift N-alkylation vs ring-alkylation selectivity and regiochemical outcomes.
Target substitution: 2-methyl present
Alternate: 3-amino-4-methyl isomer
Absence of the 2-methyl substituent removes a key steric control element; regioselective N-functionalization fidelity may not transfer directly and requires validation.

2,4-Dimethylpyridin-3-amine vs. Structural Analogs


Melting Point and pKa vs 2,6-Dimethylpyridin-3-amine

2,4-Dimethylpyridin-3-amine exhibits a melting point of 53 °C, significantly lower than that of its regioisomer 2,6-dimethylpyridin-3-amine (CAS 3430-33-9), which melts at 121–123 °C [1]. This 70 °C difference directly impacts handling during synthesis and purification: the target compound is a low-melting solid (crystalline powder) at room temperature, whereas the 2,6-isomer requires heating to >120 °C for liquid-phase reactions. Additionally, the predicted pKa of 2,4-dimethylpyridin-3-amine is 7.54 ± 0.18, indicating basicity suitable for protonation under mildly acidic conditions relevant to biological milieus .

Melting Point & pKa
Head-to-head
Target: 53 °C (mp)
Comparator (2,6-dimethyl isomer): 121–123 °C
Δ ≈ 68–70 °C lower
Lower melting point may simplify ambient-temperature handling and experimental setup.
Based on reported physicochemical data; independent confirmation recommended.
Physicochemical Property Solid Form Handling Process Chemistry

Lipophilicity vs N-Methyl Derivative

The calculated logP (XLogP3) of 2,4-dimethylpyridin-3-amine is 0.90, a value reflecting moderate hydrophobicity [1]. In comparison, its N-methylated derivative N,4-dimethylpyridin-3-amine (CAS 77862-24-9) possesses a significantly higher logP of 1.5047 [2]. This >0.6 log unit increase translates to a roughly four-fold greater partitioning into organic phases for the N-methyl analog. The lower logP of the target compound correlates with improved aqueous compatibility, which can be advantageous for certain aqueous reaction conditions or bioactivity assays.

Lipophilicity (LogP)
Head-to-head
Target (XLogP3): 0.90
N-Methyl derivative: 1.5047
Δ = 0.60 (lower logP)
Lower logP may support aqueous-compatible purification and reaction media.
Calculated values; experimental verification advised.
Lipophilicity Chromatography Purification

Diazepine Precursor Utility

2,4-Dimethylpyridin-3-amine is explicitly identified as a useful reagent for the synthesis and study of diazepines and their derivatives . This utility stems from a recently developed unified photochemical skeletal enlargement protocol that converts pyridine derivatives into 1,2-diazepines via insertion of a nitrogen atom [1]. The precise substitution pattern on the pyridine ring—specifically the 2- and 4-methyl groups—likely influences the regiochemical outcome and efficiency of this photochemical transformation. In contrast, simpler analogs like 3-amino-2-methylpyridine or 3-amino-4-methylpyridine lack the full substitution pattern and are not commonly cited for diazepine synthesis.

Diazepine Precursor Utility
Class-level
Explicitly cited as a reagent for photochemical 1,2-diazepine formation.
Reported utility may reduce reaction-development effort for 1,2-diazepine projects.
Based on vendor notes and photochemistry literature; verify specific protocol fit.
Heterocyclic Synthesis Diazepine Photochemistry

Scalable Synthesis Yield Benchmark

A documented synthetic procedure (US05721259) details the conversion of 3-amino-2,4-dimethylpyridine (25.0 g, 0.21 mol scale) to 3-hydroxy-2,4-dimethylpyridine in 51% total isolated yield . This 25 g scale demonstration provides empirical evidence of the compound's stability under reaction conditions (10% H₂SO₄, 0–100 °C, NaNO₂) and establishes a baseline yield expectation for process chemists. While comparable yields for regioisomers under identical conditions are not publicly available, this 51% yield on a 25 g scale indicates reasonable synthetic tractability.

Scalable Yield
Data to verify
51% isolated yield
at 25 g (0.21 mol) scale
Reported yield provides a baseline for process planning.
Patent-derived procedure; independent reproducibility not confirmed.
Process Chemistry Scalability Synthetic Yield

2,4-Dimethylpyridin-3-amine Application Scenarios


1,2-Diazepine Synthesis via Photochemical Expansion

Research groups developing 1,2-diazepine-based compounds—a scaffold with established relevance to GABAA receptor modulation and CNS drug discovery—should prioritize 2,4-dimethylpyridin-3-amine as a starting material. The compound is explicitly recommended as a useful reagent for diazepine synthesis , and its substitution pattern (2,4-dimethyl) is compatible with the emerging photochemical one-pot protocol that inserts a nitrogen atom into the pyridine ring to yield 1,2-diazepines [1]. The documented 51% synthetic yield at 25 g scale provides a practical benchmark for reaction development and scale-up planning.

Kinase-Targeted Compound Library Synthesis

Given the widespread use of aminopyridine scaffolds in kinase inhibitor design [2], 2,4-dimethylpyridin-3-amine serves as a strategic core for constructing focused compound libraries. Its moderate logP of 0.90 [3] suggests favorable drug-like properties, while its predicted pKa of 7.54 indicates it will be partially protonated at physiological pH, which can influence binding interactions in the kinase ATP pocket. The specific 2,4-dimethyl substitution pattern provides a distinct steric and electronic profile compared to the more common 2,6-dimethyl isomer [4], enabling exploration of unexploited chemical space in kinase inhibitor SAR studies.

Regioselective N-Functionalization

For synthetic chemists seeking to perform selective N-alkylation or N-arylation, 2,4-dimethylpyridin-3-amine offers a unique steric environment wherein the 2-methyl group adjacent to the 3-amino function creates a hindered nucleophilic site . This steric shielding can be exploited to achieve higher regioselectivity in N-functionalization reactions compared to less hindered analogs like 3-amino-4-methylpyridine. Procurement of this specific isomer is therefore essential for projects requiring controlled modification of the amino group without competing ring alkylation.

Tofacitinib Impurity Reference Standard

The structurally related compound N,4-dimethylpyridin-3-amine (CAS 77862-24-9) is a documented impurity in the JAK inhibitor tofacitinib [5]. 2,4-Dimethylpyridin-3-amine, differing only in the methylation site (ring vs. amino nitrogen), can serve as a critical reference standard for analytical method development, enabling robust LC-MS or HPLC methods to distinguish between regioisomeric impurities. Its distinct physicochemical profile—including a lower logP (0.90 vs. 1.5047) [3] and different melting point—facilitates baseline separation and unambiguous identification in quality control settings.

Application
Selection Property
Validation Focus
1,2-Diazepine scaffold construction
2,4-Dimethyl substitution compatibility
Photochemical nitrogen-insertion efficiency
Kinase-focused compound library design
Distinct aminopyridine steric/electronic profile
Kinase selectivity interpretation and SAR context
Regioselective N-functionalization
Steric shielding from C2 methyl group
N- vs ring-alkylation ratio control
Tofacitinib impurity reference standard
Regioisomeric discrimination from N-methyl analog
Chromatographic method resolution (LC-MS/HPLC)

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